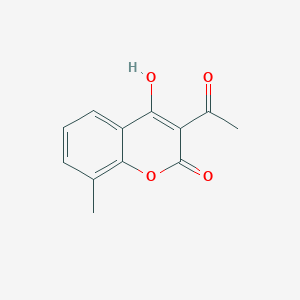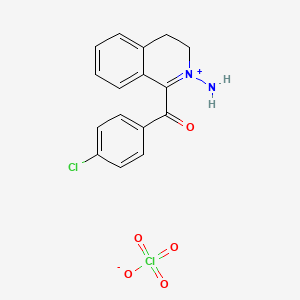
2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dihydroisoquinoline core, a 4-chlorobenzoyl group, and a perchlorate counterion, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the 4-Chlorobenzoyl Group: The next step involves the acylation of the isoquinoline core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Perchlorate Salt: Finally, the compound is converted into its perchlorate salt form by reacting it with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted benzoyl derivatives.
科学的研究の応用
2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: Known for its broad spectrum of biological activities, including antiviral and antimicrobial properties.
4-Hydroxy-2-quinolones: Valued for their pharmaceutical and biological activities, particularly in drug research and development.
Uniqueness
2-Amino-1-(4-chlorobenzoyl)-3,4-dihydroisoquinolin-2-ium perchlorate stands out due to its unique combination of a dihydroisoquinoline core and a 4-chlorobenzoyl group, which imparts distinct chemical and biological properties. Its perchlorate counterion also contributes to its stability and solubility, making it a versatile compound for various applications.
特性
CAS番号 |
112806-67-4 |
|---|---|
分子式 |
C16H14Cl2N2O5 |
分子量 |
385.2 g/mol |
IUPAC名 |
(2-amino-3,4-dihydroisoquinolin-2-ium-1-yl)-(4-chlorophenyl)methanone;perchlorate |
InChI |
InChI=1S/C16H13ClN2O.ClHO4/c17-13-7-5-12(6-8-13)16(20)15-14-4-2-1-3-11(14)9-10-19(15)18;2-1(3,4)5/h1-8H,9-10H2,(H-,18,20);(H,2,3,4,5) |
InChIキー |
RDDSZJAEFWDMMH-UHFFFAOYSA-N |
正規SMILES |
C1C[N+](=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)N.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


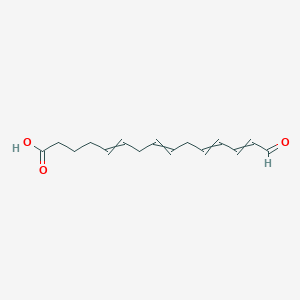



![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
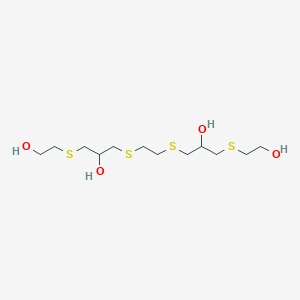
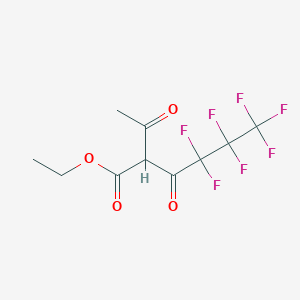
![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)


![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
